Bosutinib

Catalog No.
S547872
CAS No.
380843-75-4
M.F
C26H29Cl2N5O3
M. Wt
530.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bosutinib

CAS Number

380843-75-4

Product Name

Bosutinib

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C26H29Cl2N5O3

Molecular Weight

530.4 g/mol

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)

InChI Key

UBPYILGKFZZVDX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

SKI606; SKI 606; SK-I606. Bosutinib; Brand name: Bosulif.

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC

Description

The exact mass of the compound Bosutinib is 529.16475 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of aminoquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chronic Myeloid Leukemia (CML)

One of the most well-established areas of Bosutinib research is in Chronic Myeloid Leukemia (CML). CML is a type of blood cancer characterized by the uncontrolled growth of white blood cells due to a specific genetic mutation. Bosutinib acts by targeting the BCR-ABL fusion protein, a key driver of CML, thereby hindering the growth and survival of leukemic cells. Several clinical trials have demonstrated the efficacy of Bosutinib in patients with CML who are resistant to or intolerant of other TKIs [].

Other Areas of Research

Beyond CML, ongoing scientific research is exploring the potential applications of Bosutinib in other malignancies. These include:

  • Acute lymphoblastic leukemia (ALL): Studies are investigating the effectiveness of Bosutinib in combination with other therapies for treating ALL, particularly in patients with specific genetic mutations [].
  • Solid tumors: Research is underway to evaluate the potential of Bosutinib in treating various solid tumors, such as lung cancer, gastrointestinal malignancies, and melanoma. The focus is on understanding how Bosutinib might interact with specific signaling pathways within these cancers [, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.4

Exact Mass

529.16475

Appearance

Pale yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5018V4AEZ0

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (90.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of chronic, accelerated, or blast phase Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) with resistance or intolerance to prior therapy in adult patients.
FDA Label
Bosulif is indicated for the treatment of adult patients with:newly‑diagnosed chronic phase (CP) Philadelphia chromosome-positive chronic myelogenous leukaemia (Ph+ CML).CP, accelerated phase (AP), and blast phase (BP) Ph+ CML previously treated with one or more tyrosine kinase inhibitor(s) [TKI(s)] and for whom imatinib, nilotinib and dasatinib are not considered appropriate treatment options.
Treatment of chronic myeloid leukaemia (CML)

Livertox Summary

Bosutinib is a dual kinase inhibitor of both the BCR-ABL and Src tyrosine kinases and is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia. Bosutinib therapy is associated with transient elevations in serum aminotransferase and bilirubin levels and rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Bosutinib
US Brand Name(s): Bosulif
FDA Approval: Yes
Bosutinib is approved to treat: Chronic myelogenous leukemia (CML) that is Philadelphia chromosome positive. It is used: In adults with newly diagnosed chronic phase CML. This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, a confirmatory trial(s) must show that bosutinib provides a clinical benefit in these patients.
In adults with chronic phase, accelerated phase , or blastic phase CML that cannot be treated with or that did not respond to other treatment.
Bosutinib is also being studied in the treatment of other types of cancer.

Pharmacology

Bosutinib is a synthetic quinolone derivative and dual kinase inhibitor that targets both Abl and Src kinases with potential antineoplastic activity. Unlike imatinib, bosutinib inhibits the autophosphorylation of both Abl and Src kinases, resulting in inhibition of cell growth and apoptosis. Because of the dual mechanism of action, this agent may have activity in resistant CML disease, other myeloid malignancies and solid tumors. Abl kinase is upregulated in the presence of the abnormal Bcr-abl fusion protein which is commonly associated with chronic myeloid leukemia (CML). Overexpression of specific Src kinases is also associated with the imatinib-resistant CML phenotype.

ATC Code

L01XE14
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE14 - Bosutini

Mechanism of Action

Bosutinib is a tyrosine kinase inhibitor. Although it is able to inhibit several tyrosine kinases such as Src, Lyn, and Hck, which are members of the Src-family of kinases, its primary target is the Bcr-Abl kinase. The Bcr-Abl gene is a chimeric oncogene created from the fusion of the breakpoint-cluster (Bcr) gene and Abelson (Abl) tyrosine gene. This chromosomal abnormality results in the formation of what is commonly known as the Philadelphia chromosome or Philadelphia translocation. The Bcr-Abl gene expresses a particular kinase that promotes the progression of CML. A decrease in the growth and size of the CML tumour has been observed following administration of bosutinib. Bosutinib did not inhibit the T315I and V299L mutant cells.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
SRC family
SRC [HSA:6714] [KO:K05704]

Pictograms

Irritant

Irritant

Other CAS

380843-75-4

Wikipedia

Bosutinib

Biological Half Life

Terminal phase elimination half-life, single oral dose, fed-state = 22.5 hours

Use Classification

Human drugs -> Bosulif -> EMA Drug Category
Protein kinase inhibitors, Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Cortes JE, Gambacorti-Passerini C, Deininger MW, Mauro MJ, Chuah C, Kim DW, Dyagil I, Glushko N, Milojkovic D, le Coutre P, Garcia-Gutierrez V, Reilly L, Jeynes-Ellis A, Leip E, Bardy-Bouxin N, Hochhaus A, Brümmendorf TH. Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial. J Clin Oncol. 2018 Jan 20;36(3):231-237. doi: 10.1200/JCO.2017.74.7162. Epub 2017 Nov 1. PMID: 29091516; PMCID: PMC5966023.

2. Gambacorti-Passerini C, le Coutre P, Piazza R. The role of bosutinib in the treatment of chronic myeloid leukemia. Future Oncol. 2020 Jan;16(2):4395-4408. doi: 10.2217/fon-2019-0555. Epub 2019 Dec 13. PMID: 31833784.

3. Isfort S, Crysandt M, Gezer D, Koschmieder S, Brümmendorf TH, Wolf D. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. Recent Results Cancer Res. 2018;212:87-108. doi: 10.1007/978-3-319-91439-8_4. PMID: 30069626.

4. Abbas R, Hsyu PH. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clin Pharmacokinet. 2016 Oct;55(10):1191-1204. doi: 10.1007/s40262-016-0391-6. PMID: 27113346.

5. Gover-Proaktor A, Granot G, Pasmanik-Chor M, Pasvolsky O, Shapira S, Raz O, Raanani P, Leader A. Bosutinib, dasatinib, imatinib, nilotinib, and ponatinib differentially affect the vascular molecular pathways and functionality of human endothelial cells. Leuk Lymphoma. 2019 Jan;60(1):189-199. doi: 10.1080/10428194.2018.1466294. Epub 2018 May 9. PMID: 29741440.

Explore Compound Types